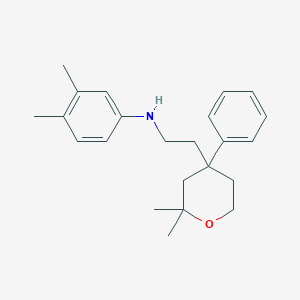
Icmt-IN-41
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-41, also known as compound 20, is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme is crucial for the post-translational modification of several proteins, including small GTPases, which play significant roles in cell signaling and proliferation. This compound has demonstrated an IC50 value of 0.069 μM, making it a highly effective inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-41 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic route and reaction conditions are detailed in the literature, but generally, it involves multiple steps of organic synthesis, including the use of various reagents and catalysts .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis would likely involve scaling up the laboratory procedures, ensuring purity and consistency through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: Icmt-IN-41 primarily undergoes inhibition reactions with ICMT. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific reactants required for the formation of the tetrahydropyranyl derivatives .
Major Products Formed: The major product formed from the synthesis of this compound is the inhibitor itself, which is then used in various biological assays to study its effects on ICMT activity .
Applications De Recherche Scientifique
Icmt-IN-41 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been shown to inhibit the proliferation of certain cancer cells by targeting ICMT, which is involved in the post-translational modification of proteins like Ras . This makes it a valuable tool in cancer research, especially for studying the mechanisms of cell signaling and proliferation.
In addition to cancer research, this compound is used to study the role of ICMT in various cellular processes, including protein localization and stability . Its ability to inhibit ICMT makes it a potential candidate for developing new therapeutic agents targeting diseases associated with dysregulated protein prenylation.
Mécanisme D'action
Icmt-IN-41 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the final step in the post-translational modification of several proteins, including small GTPases like Ras . By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to disrupted cell signaling and proliferation .
The molecular targets of this compound include the CAAX motif-containing proteins, which require carboxyl methylation for their activity . The inhibition of ICMT by this compound leads to the accumulation of unmethylated proteins, which are unable to function correctly, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Icmt-IN-41 is unique in its high potency as an ICMT inhibitor. Similar compounds include cysmethynil and other indole-based small-molecular inhibitors . These compounds also target ICMT but may differ in their potency, selectivity, and solubility properties .
List of Similar Compounds:- Cysmethynil
- Indole-based small-molecular inhibitors
- Compounds developed by optimizing cysmethynil
This compound stands out due to its high IC50 value and effectiveness in inhibiting ICMT, making it a valuable tool for research and potential therapeutic development .
Propriétés
Formule moléculaire |
C23H31NO |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,4-dimethylaniline |
InChI |
InChI=1S/C23H31NO/c1-18-10-11-21(16-19(18)2)24-14-12-23(20-8-6-5-7-9-20)13-15-25-22(3,4)17-23/h5-11,16,24H,12-15,17H2,1-4H3 |
Clé InChI |
GFBPGVKTFGUQFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


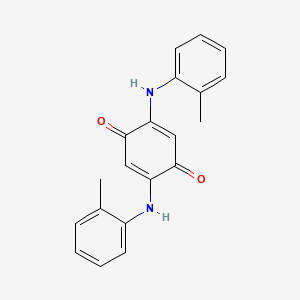
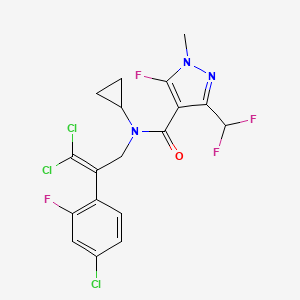
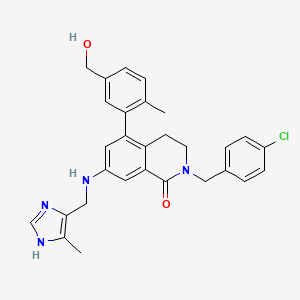
![4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethyl-6-fluoronaphthalen-2-ol](/img/structure/B12373493.png)
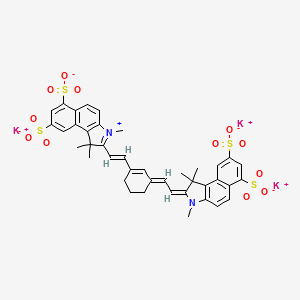
![[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12373513.png)
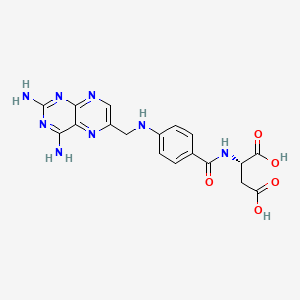
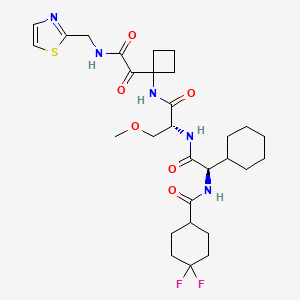
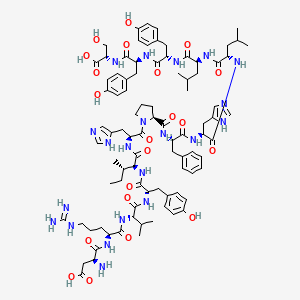
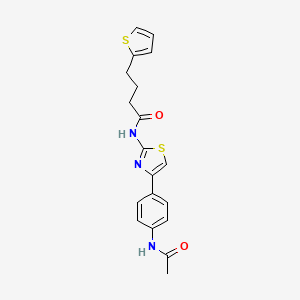
![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
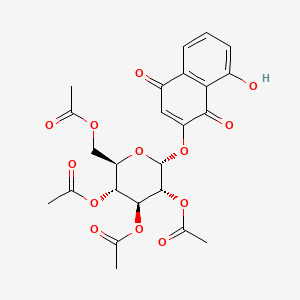
![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)
